2'-Deoxyinosine-5'-triphosphate trisodium salt is a nucleotide analog that plays a significant role in molecular biology, particularly in the synthesis of DNA. It is derived from the nucleoside deoxyinosine and serves as a substrate for various DNA polymerases. This compound is crucial in research applications involving DNA manipulation and modification.
The compound can be synthesized chemically or obtained from commercial suppliers specializing in biochemical reagents. Notable suppliers include Sigma-Aldrich, TriLink BioTechnologies, and Biosynth. These suppliers provide detailed specifications regarding the compound's purity, storage conditions, and applications in scientific research .
2'-Deoxyinosine-5'-triphosphate trisodium salt is classified as a purine nucleotide. It consists of a deoxyribose sugar, a purine base (inosine), and three phosphate groups. This classification places it alongside other nucleotides that are essential for nucleic acid metabolism and function.
The synthesis of 2'-deoxyinosine-5'-triphosphate trisodium salt typically involves several steps:
The synthesis may utilize various reagents such as phosphoramidites or phosphoric anhydride, and can be optimized for yield and purity through careful control of reaction conditions including pH, temperature, and reaction time .
The molecular formula of 2'-deoxyinosine-5'-triphosphate trisodium salt is . The structure includes:
The compound's molecular weight is approximately 407.18 g/mol. Its structure can be represented in various formats including 2D and 3D models, which illustrate the spatial arrangement of atoms within the molecule .
2'-Deoxyinosine-5'-triphosphate trisodium salt participates in several key biochemical reactions:
In laboratory settings, its reactivity can be influenced by factors such as enzyme specificity and reaction conditions (e.g., temperature, ionic strength). Understanding these parameters is crucial for optimizing its use in experimental protocols.
The mechanism by which 2'-deoxyinosine-5'-triphosphate trisodium salt functions primarily involves its incorporation into DNA strands during replication or repair processes.
This process is critical for maintaining genetic fidelity during DNA replication and repair mechanisms .
Relevant data regarding melting point, boiling point, or specific heat capacity may vary based on supplier specifications but are generally not extensively documented for this compound .
2'-Deoxyinosine-5'-triphosphate trisodium salt has several important applications in scientific research:
This compound's versatility makes it an essential tool in molecular biology laboratories worldwide .
DNA polymerases exhibit hierarchical specificity toward nucleotide incorporation, governed by structural constraints and catalytic mechanisms. The hypoxanthine base in 2'-deoxyinosine-5'-triphosphate (dITP) disrupts standard Watson-Crick geometry, leading to selective polymerase discrimination. Replicative polymerases like E. coli DNA polymerase I (Klenow fragment, Kf) show stringent exclusion of dITP due to steric clashes between their rigid active sites and the non-planar hypoxanthine moiety [9]. In contrast, translesion synthesis (TLS) polymerases like Sulfolobus solfataricus Dpo4 possess open active sites that accommodate dITP, albeit with reduced efficiency. Dpo4 incorporates dITP opposite cytosine at 5% of the rate observed for canonical dGTP incorporation [9].
The ITPA gene encodes inosine triphosphate pyrophosphatase, a critical "house-cleaning" enzyme that hydrolyzes dITP to dIMP. This sanitization prevents dITP incorporation during replication. Human ITPA exhibits a KM of 33 μM for dITP, with catalytic efficiency (kcat/KM) 50-fold lower than for its primary substrate ITP [7]. This specificity highlights the metabolic prioritization of RNA pool protection over DNA maintenance.
Table 1: Enzyme Kinetics of dITP Metabolism
Enzyme | Substrate | KM (μM) | kcat (s⁻¹) | Specificity Constant (kcat/KM) (M⁻¹s⁻¹) |
---|---|---|---|---|
Human ITPA [7] | dITP | 33 ± 2 | 0.15 ± 0.01 | 4.55 × 10³ |
Therminator Pol [8] | dITP | 120 ± 15 | 0.08 ± 0.005 | 6.67 × 10² |
Dpo4 Polymerase [9] | dITP | 250 ± 30 | 0.12 ± 0.01 | 4.80 × 10² |
Pre-steady-state kinetics reveal mechanistic insights into dITP incorporation. For Klenow fragment, the incorporation efficiency (kpol/Kd) for dITP opposite cytosine is 104-fold lower than for dGTP. This reduction stems from both decreased nucleotide binding affinity (20-fold higher Kd) and impaired catalysis (500-fold lower kpol) [9]. Time-resolved crystallography shows delayed phosphodiester bond formation due to suboptimal alignment of catalytic residues when hypoxanthine occupies the active site.
Translesion polymerases exhibit distinct kinetics. Dpo4 incorporates dITP with 30-fold higher efficiency than Kf, though still 100-fold lower than natural nucleotide incorporation. Notably, dITP-induced mismatch extension follows unique kinetics: The kpol for dITP opposite thymine (forming I:T wobble pairs) exceeds that for I:C pairs by 2-fold in Dpo4 [9]. This kinetic bias explains error-prone bypass signatures observed in mutagenesis assays.
Hypoxanthine forms three hydrogen-bonding configurations with profound fidelity implications:
Table 2: Thermodynamic and Structural Properties of Hypoxanthine Base Pairs
Base Pair | H-Bond Configuration | ΔG (kcal/mol) | Helical Distortion (°) | Biological Consequence |
---|---|---|---|---|
I:C [9] | Linear, 2 H-bonds | –10.2 | 5 ± 1 | Replication errors |
I:T [9] | Non-linear, 1 H-bond | –6.8 | 25 ± 3 | Frameshift mutagenesis |
I:A [9] | Hoogsteen, 2 H-bonds | –9.5 | 18 ± 2 | Transversion mutations |
Polymerase-specific fidelity mechanisms emerge from these pairings. Kf excises 98% of incorporated dIMP residues via its 3'→5' exonuclease domain. Conversely, TLS polymerases like Dpo4 extend dITP-containing mispairs 50-fold more efficiently than Kf due to absent proofreading and flexible active sites [9]. In vitro assays using defined-sequence templates show dITP incorporation generates G→A transitions at 10–3 frequency and G→T transversions at 10–4 frequency, reflecting the stability hierarchy of hypoxanthine pairs.
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